molecular formula C10H10N2O5 B7465316 N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B7465316
M. Wt: 238.20 g/mol
InChI Key: LUSCJQUQAZJVSR-UHFFFAOYSA-N
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Description

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes acetyl, hydroxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide typically involves the acetylation of 3-amino-4-hydroxy-5-nitrobenzene. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-5(13)8-3-7(11-6(2)14)4-9(10(8)15)12(16)17/h3-4,15H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSCJQUQAZJVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)NC(=O)C)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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